molecular formula C16H16ClNO B2645184 (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone CAS No. 80100-08-9

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone

Cat. No.: B2645184
CAS No.: 80100-08-9
M. Wt: 273.76
InChI Key: GALWZJDSBXRHSE-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone is a chemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 g/mol. It is an intermediate used in the synthesis of Pyrimorph, a novel fungicide. The compound is characterized by its yellow oil appearance and solubility in dichloromethane.

Preparation Methods

The synthesis of (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone involves several steps. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 2-chloropyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fungicides like Pyrimorph.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone involves its role as an intermediate in the synthesis of Pyrimorph. Pyrimorph targets the cell membrane of fungi, disrupting their growth and reproduction. The molecular pathways involved include inhibition of sterol biosynthesis, which is crucial for maintaining cell membrane integrity in fungi.

Comparison with Similar Compounds

Similar compounds to (4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone include:

    (4-Tert-butylphenyl)(2-chloropyridin-3-yl)methanone: Differing in the position of the chlorine atom on the pyridine ring.

    (4-Tert-butylphenyl)(2-bromopyridin-4-yl)methanone: Substituting chlorine with bromine.

    (4-Tert-butylphenyl)(2-fluoropyridin-4-yl)methanone: Substituting chlorine with fluorine.

The uniqueness of this compound lies in its specific structure, which makes it an effective intermediate for synthesizing Pyrimorph.

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-chloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-16(2,3)13-6-4-11(5-7-13)15(19)12-8-9-18-14(17)10-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALWZJDSBXRHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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